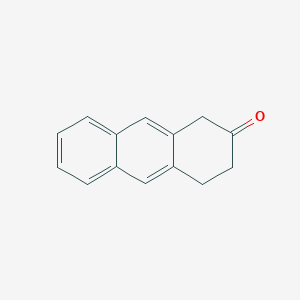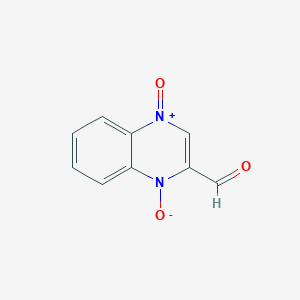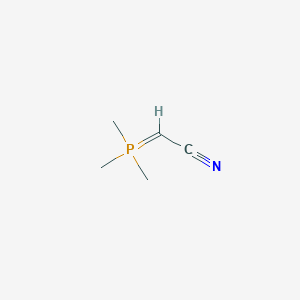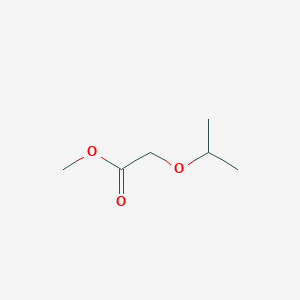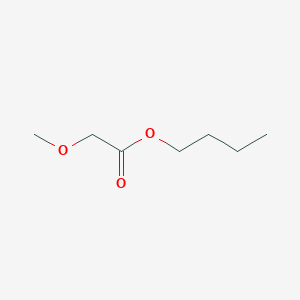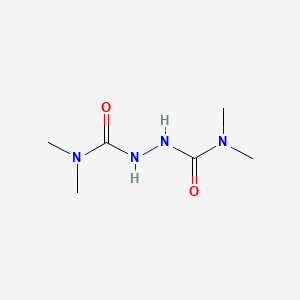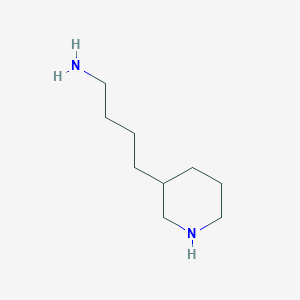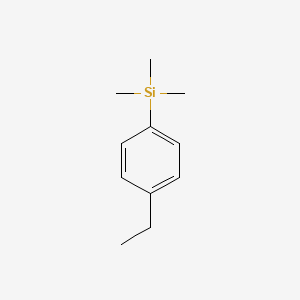
(4-Ethylphenyl)trimethylsilane
概要
説明
(4-Ethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18Si. It is characterized by a phenyl ring substituted with an ethyl group at the para position and a trimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: (4-Ethylphenyl)trimethylsilane can be synthesized through various methods, including the reaction of 4-ethylphenylmagnesium bromide with trimethylchlorosilane. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale Grignard reactions, where 4-ethylbromobenzene is reacted with magnesium to form the Grignard reagent, which is then treated with trimethylchlorosilane.
化学反応の分析
Types of Reactions: (4-Ethylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under specific conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenolic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenyl ring.
Major Products:
Substitution Products: Depending on the reagent used, various substituted phenyl compounds can be formed.
Oxidation Products: Phenolic compounds are typically formed from the oxidation of the phenyl ring.
科学的研究の応用
(4-Ethylphenyl)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Ethylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates, making the compound useful in synthetic chemistry. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
類似化合物との比較
- (4-Methylphenyl)trimethylsilane
- (4-Phenyl)trimethylsilane
- (4-Isopropylphenyl)trimethylsilane
Comparison: (4-Ethylphenyl)trimethylsilane is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds. For instance, the ethyl group can provide steric hindrance, affecting the compound’s behavior in substitution reactions .
特性
IUPAC Name |
(4-ethylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSMKKBTNQBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939272 | |
| Record name | (4-Ethylphenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17988-50-0 | |
| Record name | NSC131590 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Ethylphenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
